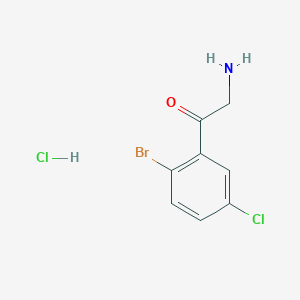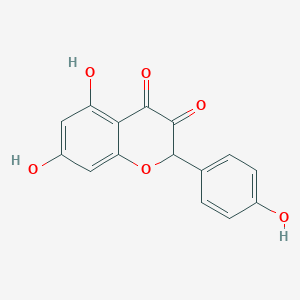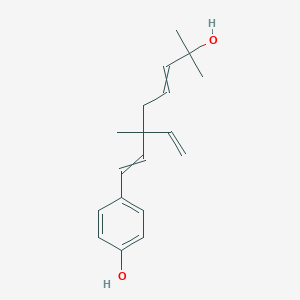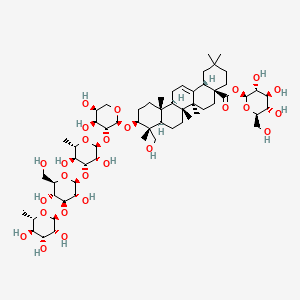
Japondipsaponin E1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Japondipsaponin E1 is a triterpenoid saponin isolated from the roots of Dipsacus japonicus Miq. This compound is known for its complex structure, which includes multiple sugar moieties. It has been studied for its various biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Japondipsaponin E1 is typically isolated from the ethanolic extract of the roots of Dipsacus japonicus Miq. The extraction process involves several steps, including solvent extraction, purification, and structural elucidation using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale extraction and purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
Japondipsaponin E1 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis can be used to break down the glycosidic bonds in this compound, resulting in the formation of aglycones and sugar moieties.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the molecule.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone, typically using glycosyl donors and catalysts under controlled conditions.
Major Products Formed
The major products formed from these reactions include various aglycones and glycosylated derivatives, which can exhibit different biological activities compared to the parent compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the structure-activity relationships of triterpenoid saponins.
Biology: Japondipsaponin E1 has shown potential in modulating biological pathways and cellular processes.
Industry: The compound’s unique structure and biological activities make it a candidate for developing new pharmaceuticals and nutraceuticals.
Wirkmechanismus
Japondipsaponin E1 exerts its effects through various molecular targets and pathways. It interacts with cell membrane components, modulates signaling pathways, and influences gene expression. The compound’s ability to induce apoptosis and inhibit cell proliferation is particularly relevant in cancer research .
Vergleich Mit ähnlichen Verbindungen
Japondipsaponin E1 is unique due to its specific sugar moieties and triterpenoid backbone. Similar compounds include other triterpenoid saponins such as saponin XII and akebia saponin D. These compounds share structural similarities but differ in their biological activities and therapeutic potential .
List of Similar Compounds
- Saponin XII
- Akebia saponin D
- Theasaponin E1
- Assamsaponin A
This compound stands out due to its unique combination of sugars and its specific biological activities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C59H96O26 |
|---|---|
Molekulargewicht |
1221.4 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C59H96O26/c1-24-34(64)39(69)41(71)48(77-24)83-46-38(68)30(21-61)80-51(44(46)74)82-45-35(65)25(2)78-50(43(45)73)84-47-36(66)28(63)22-76-52(47)81-33-12-13-55(5)31(56(33,6)23-62)11-14-58(8)32(55)10-9-26-27-19-54(3,4)15-17-59(27,18-16-57(26,58)7)53(75)85-49-42(72)40(70)37(67)29(20-60)79-49/h9,24-25,27-52,60-74H,10-23H2,1-8H3/t24-,25-,27-,28-,29+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46-,47+,48-,49-,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1 |
InChI-Schlüssel |
PBZLWDJLELZIJE-NPVALFJQSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@H]([C@@H]3O)O[C@@H]4[C@H]([C@H](CO[C@H]4O[C@H]5CC[C@]6([C@H]([C@]5(C)CO)CC[C@@]7([C@@H]6CC=C8[C@]7(CC[C@@]9([C@H]8CC(CC9)(C)C)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)C)O)O)C)O)CO)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(COC4OC5CCC6(C(C5(C)CO)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)O)O)C)O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[[15-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15147011.png)


![N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147025.png)
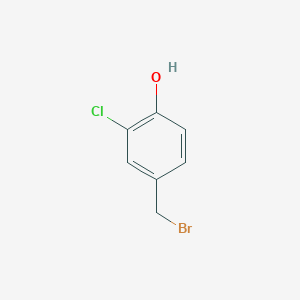
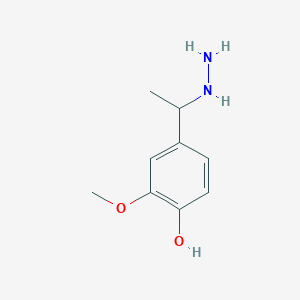
amine](/img/structure/B15147044.png)
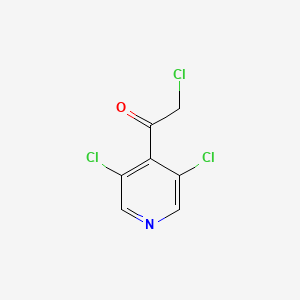

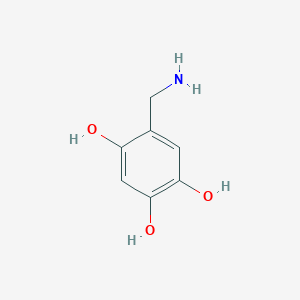
![(2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B15147068.png)
